molecular formula C17H24N6 B2772867 Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine CAS No. 899411-33-7

Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine

Cat. No.: B2772867
CAS No.: 899411-33-7
M. Wt: 312.421
InChI Key: FRCBPVYVBMBMGR-UHFFFAOYSA-N
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Description

“Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine” is a chemical compound with the molecular formula C17H25N6 . It is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The reaction of an ester with POCl3 afforded a pyridopyrazolopyrimidine, which reacted with ethyl bromoacetate to afford a derivative. This compound then reacted with POCl3 to afford a 4-chloro-derivative, which reacted with hydrazine and a series of amines (primary and secondary) to yield a series of products .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . More detailed structural analysis would require additional information such as spectroscopic data or crystallographic studies.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reactions with POCl3, ethyl bromoacetate, and hydrazine, as well as reactions with a series of amines . Further reactions could potentially be carried out on the compound, depending on the desired end product.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A study highlighted the synthesis of new pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines, which are crucial for developing tetraheterocyclic systems. These compounds were obtained through cyclocondensation reactions, showcasing the compound's utility in constructing complex molecular architectures (El-Essawy, 2010).

Anticancer and Antimicrobial Properties

Research has demonstrated the synthesis of pyrimidine-linked pyrazole heterocyclics, which were evaluated for their insecticidal and antibacterial potential. This indicates the role of such compounds in developing new therapeutic agents with potential biological activities (Deohate & Palaspagar, 2020).

Ligand-Receptor Interactions

The study on ligand-receptor interactions via hydrogen-bond formation involving pyrrolo and pyrido analogues of cardiotonic agents showcases the potential of pyrazolo[1,5-a]pyrimidine derivatives in modulating biological activity through specific molecular interactions (Dionne et al., 1986).

Novel Synthetic Methods

Research on novel multicomponent synthesis of pyridine-pyrimidines catalyzed by ionic liquids demonstrates the compound's utility in facilitating efficient chemical transformations, highlighting its significance in green chemistry and synthetic methodology (Rahmani et al., 2018).

Future Directions

Compounds similar to “Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine” have shown promise as potential cancer treatments, particularly due to their ability to inhibit CDK2 . Future research could focus on further exploring the therapeutic potential of these compounds, as well as optimizing their synthesis and characterizing their physical and chemical properties in more detail.

Properties

IUPAC Name

N',N'-dimethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6/c1-11-9-12(2)19-16-15(11)17-20-13(3)10-14(23(17)21-16)18-7-6-8-22(4)5/h9-10,18H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCBPVYVBMBMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NCCCN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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